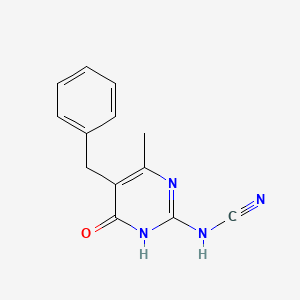![molecular formula C22H24N2O3 B6052771 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the morpholine family, which is known for its diverse range of biological activities.
科学的研究の応用
2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may also affect the expression of certain genes that are involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of possible future directions for research on 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One possible direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, efforts could be made to improve the solubility and bioavailability of this compound, which could help to facilitate its use in future research and drug development efforts.
In conclusion, this compound is a synthetic compound with potent anti-cancer activity and potential applications in scientific research. Further studies are needed to better understand the mechanism of action of this compound and to identify potential targets for drug development. Despite its limitations, this compound represents a promising candidate for further study in the field of cancer research and beyond.
合成法
The synthesis of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of morpholine with 2-phenyl-1,3-oxazole-4-carbaldehyde and 4-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-25-20-9-7-17(8-10-20)13-21-15-24(11-12-26-21)14-19-16-27-22(23-19)18-5-3-2-4-6-18/h2-10,16,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDGMJNTLMCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=COC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6052753.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)
![1-butyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6052774.png)
